Technical Guide: Structure-Activity Relationship (SAR) of Val-Tyr-Pro (VYP)
Technical Guide: Structure-Activity Relationship (SAR) of Val-Tyr-Pro (VYP)
The following technical guide details the structure-activity relationship (SAR), mechanistic enzymology, and experimental validation of the ACE inhibitory peptide Val-Tyr-Pro (VYP) .
Executive Summary
Val-Tyr-Pro (VYP) is a bioactive tripeptide identified as an Angiotensin I-Converting Enzyme (ACE) inhibitor.[1] Originally characterized as a fragment of
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Sequence: Valine-Tyrosine-Proline[2]
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Molecular Weight: 377.44 g/mol
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Primary Target: Angiotensin I-Converting Enzyme (EC 3.4.15.1)[3]
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IC
Reference: ~379 µM (Synthetic/Casein-derived)[4]
Molecular Architecture & SAR Analysis
The potency of VYP is governed by the tripartite interaction of its residues with the S1, S1', and S2' subsites of the ACE active cleft.
Residue-Specific Contributions
| Position | Residue | Physicochemical Property | SAR Function |
| N-Terminus (P2) | Valine (Val) | Hydrophobic, Branched Aliphatic | S1 Subsite Affinity: The isopropyl side chain engages in hydrophobic interactions with ACE residues (e.g., Val518), stabilizing the enzyme-inhibitor complex. High hydrophobicity at the N-terminus is a known predictor of ACE inhibitory potency. |
| Middle (P1) | Tyrosine (Tyr) | Aromatic, Polar Hydroxyl | Auxiliary Binding: The phenolic ring allows for |
| C-Terminus (P1') | Proline (Pro) | Cyclic, Rigid, Hydrophobic | S2' Anchor (Critical): The pyrrolidine ring fits tightly into the hydrophobic S2' pocket (Trp613, Tyr520). The C-terminal carboxylate coordinates with the active site Zinc ion ( |
The "Proline Anchor" Hypothesis
The C-terminal Proline is the most significant determinant of VYP's stability and activity. ACE prefers substrates/inhibitors with hydrophobic amino acids at the C-terminus. Proline confers resistance to digestive proteases (proline-specific peptidases are rare in the stomach), enhancing the peptide's potential bioavailability compared to non-Proline peptides.
Mechanistic Enzymology
VYP functions primarily as a competitive inhibitor , preventing Angiotensin I from entering the catalytic channel.
Binding Mechanism
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Zinc Coordination: The carboxyl group of the C-terminal Proline interacts with the catalytic
ion (held by His383, His387, Glu411 in ACE). This disrupts the polarization of the water molecule required for peptide bond hydrolysis. -
Subsite Occupancy:
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Val occupies the S1 pocket.
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Tyr spans the active cleft, likely interacting near the S1' region.
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Pro deeply inserts into the S2' hydrophobic pocket.
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Visualization: SAR Interaction Logic
The following diagram illustrates the logical flow of VYP's interaction with the ACE active site.
Caption: Schematic representation of Val-Tyr-Pro residues interacting with specific ACE active site domains.
Experimental Validation Framework
To validate the SAR and efficacy of VYP, the following standardized protocols are recommended. These ensure reproducibility and data integrity.
In Silico Molecular Docking Protocol
Before wet-lab synthesis, binding affinity is predicted computationally.
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Ligand Preparation: Construct VYP structure; minimize energy using MM2 force field.
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Receptor Preparation: Retrieve Human ACE crystal structure (PDB ID: 1O86 or 1O8A ). Remove water molecules; retain cofactor
. -
Grid Generation: Center grid box on the active site coordinates (x: 40.2, y: 39.1, z: 45.3).
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Docking: Use AutoDock Vina or Gold.
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Metric: Look for binding energy < -8.0 kcal/mol.
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Validation: Check for H-bonds < 3.5Å between Pro-COOH and
.
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In Vitro ACE Inhibition Assay (HPLC Method)
This method avoids the interference common in spectrophotometric assays.
Reagents:
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Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer.
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Enzyme: ACE (from rabbit lung), 0.1 U/mL.
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Inhibitor: VYP (synthesized or purified), varying concentrations (10 µM - 1000 µM).
Workflow:
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Incubation: Mix 50 µL HHL + 10 µL VYP solution. Pre-incubate at 37°C for 5 min.
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Initiation: Add 10 µL ACE enzyme solution. Incubate at 37°C for 30 min.
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Termination: Stop reaction with 100 µL 1M HCl.
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Separation: Inject 20 µL into RP-HPLC (C18 column).
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Mobile Phase: 50% Methanol / 50% Water (0.1% TFA).
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Detection: UV at 228 nm.
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Calculation: Monitor the peak area of Hippuric Acid (HA) .
Purification Workflow Visualization
Caption: Step-by-step purification workflow to isolate VYP from complex protein hydrolysates.
Stability & Bioavailability
A critical advantage of VYP over longer peptides is its resistance to digestive degradation.
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Gastrointestinal Stability: The C-terminal Proline confers resistance to carboxypeptidases. However, the Val-Tyr bond may be susceptible to pepsin or chymotrypsin.
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Bioavailability: As a tripeptide, VYP can potentially be absorbed intact via the PepT1 transporter in the intestinal epithelium, although its bioavailability is generally lower than the highly stable VPP.
References
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Structure-Activity Relationship of ACE Inhibitory Peptides. Journal of Dairy Science. (2000). Analysis of casein-derived peptides including VYP.[4][5][6]
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Novel Angiotensin I-Converting Enzyme Inhibitory Peptides Found in a Thermolysin-Treated Elastin. Bioscience, Biotechnology, and Biochemistry. (2009). Comparison of VYP IC50 (379 µM) with other peptides.
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Optimisation and Characterisation of Novel ACE Inhibitory Peptides from Agaricus bisporus. Molecules. (2022). Identification of VYP in mushroom hydrolysates and docking studies.
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Discovery of Novel ACE Inhibitory Peptides from Todarodes pacificus. Marine Drugs. (2019). Listing of VYP as a known reference inhibitor.
Sources
- 1. Discovery of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Todarodes pacificus and Their Inhibitory Mechanism: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107551258B - VVYP for preventing and/or treating liver injury - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. econtent.hogrefe.com [econtent.hogrefe.com]
